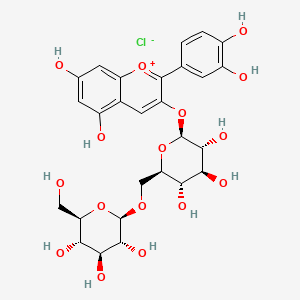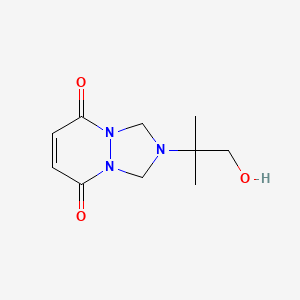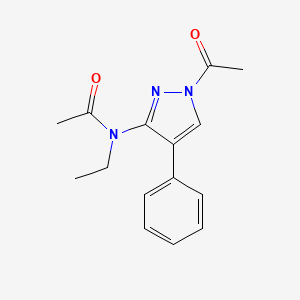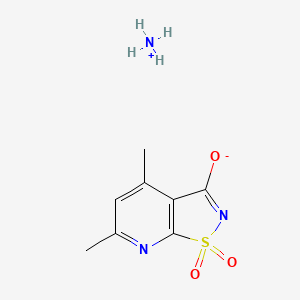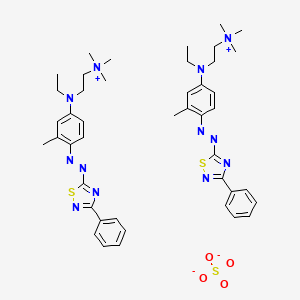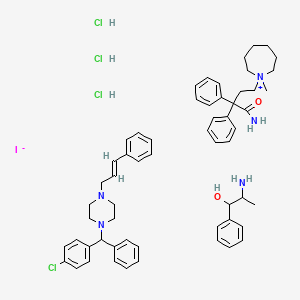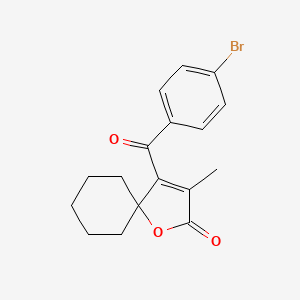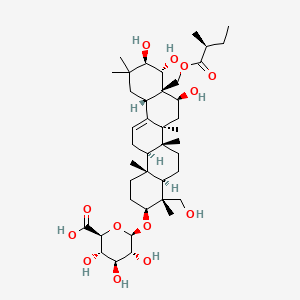
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2,2-bis((2-propenyloxy)methyl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.
科学的研究の応用
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
1,2,4-Benzenetricarboxylic acid, tris(2-ethylhexyl) ester: Known for its use as a plasticizer in polymer production.
1,2,4-Benzenetricarboxylic acid, bis(2-ethylhexyl) ester: Used as a chelating agent and in the synthesis of metal-organic frameworks.
1,2,4-Benzenetricarboxylic acid, 2,4-bis(2-ethylhexyl) ester: Employed in various industrial applications, including as a fluorescent indicator.
Uniqueness
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications set it apart from other similar compounds.
特性
CAS番号 |
71243-43-1 |
|---|---|
分子式 |
C21H26O8 |
分子量 |
406.4 g/mol |
IUPAC名 |
4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H26O8/c1-4-9-27-12-21(6-3,13-28-10-5-2)14-29-20(26)16-8-7-15(18(22)23)11-17(16)19(24)25/h4-5,7-8,11H,1-2,6,9-10,12-14H2,3H3,(H,22,23)(H,24,25) |
InChIキー |
GEPKKMRQHIEECH-UHFFFAOYSA-N |
正規SMILES |
CCC(COCC=C)(COCC=C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



